4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound is derived from its functional groups and substituents. The core structure comprises a butanoic acid chain (CH₂CH₂CH₂COOH) with a carbamoyl group (-CONH₂) attached to the fourth carbon. The second carbon of the butanoic acid backbone is substituted with a sulfonamide group (-SO₂NH-) bridging to a 4-chloro-3-(trifluoromethyl)benzene ring.
Key Features :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClF₃N₂O₅S | |
| Molecular Weight | 388.74 g/mol | |
| CAS Number | 1008984-80-2 | |
| SMILES Notation | C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl |
The nomenclature adheres to IUPAC rules, prioritizing substituents and functional groups in descending order of priority. The sulfonamide group (-SO₂NH-) is named as a substituent on the benzene ring, while the carbamoyl group (-CONH₂) is appended to the butanoic acid chain.
Atomic Connectivity and Functional Group Identification
The compound’s structure can be dissected into three primary components:
Butanoic Acid Backbone :
- A four-carbon chain terminating in a carboxylic acid group (-COOH).
- Positions C1 and C2 are saturated, while C3 and C4 are linked to substituents.
Sulfonamide Bridge :
- A sulfonyl group (-SO₂-) connected to an amine (-NH-) that bonds to the butanoic acid chain.
- The sulfonamide nitrogen is further linked to a 4-chloro-3-(trifluoromethyl)benzene ring.
Aromatic Substituents :
- 4-Chloro Group : Electron-withdrawing, positioned para to the sulfonamide attachment.
- 3-(Trifluoromethyl) Group : Strongly electron-withdrawing, enhancing the benzene ring’s electron deficiency.
Functional Group Distribution :
- Carbamoyl Group (-CONH₂) : Located at C4 of the butanoic acid chain.
- Sulfonamide Group (-SO₂NH-) : Acts as a linker between the benzene ring and the butanoic acid.
- Carboxylic Acid (-COOH) : At C1 of the butanoic acid chain.
The connectivity is described by the SMILES notation: C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl . This notation clarifies the relative positions of substituents and functional groups.
Stereochemical Considerations and Conformational Analysis
The compound lacks stereogenic centers due to its fully saturated butanoic acid backbone and symmetrical benzene ring substituents. However, conformational flexibility arises from:
Sulfonamide Torsion Angles :
Butanoic Acid Chain Flexibility :
- The C3-C4 bond of the butanoic acid chain allows rotation, enabling multiple conformations.
- Intramolecular hydrogen bonding between the carboxylic acid and carbamoyl groups could stabilize specific conformers.
Benzene Ring Orientation :
- The 4-chloro and 3-(trifluoromethyl) groups create steric and electronic effects that influence the benzene ring’s coplanarity with the sulfonamide group.
- Crystallographic studies of analogous sulfonamides (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid) reveal that one sulfonamide oxygen lies coplanar with the benzene ring, while the other is displaced .
Comparative Structural Analysis with Related Sulfonamide Derivatives
The compound shares structural motifs with other sulfonamide-based acids but differs in substituent placement and electronic properties.
Key Structural Differences :
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances the benzene ring’s electron deficiency compared to hydrogen or chloro substituents .
- Hydrogen-Bonding Capacity : The carbamoyl and carboxylic acid groups enable intermolecular hydrogen bonds, similar to those observed in sulfonamide carboxylic acids .
Properties
IUPAC Name |
5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O5S/c13-8-2-1-6(5-7(8)12(14,15)16)24(22,23)18-9(11(20)21)3-4-10(17)19/h1-2,5,9,18H,3-4H2,(H2,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQXVMCPJCRGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid." However, the search results do provide some relevant information that can be used to infer potential applications and contexts in which this compound or related compounds are studied:
-
Basic Compound Information:
- Chemical Identification this compound is a chemical compound with the CAS No. 1008984-80-2 and a molecular weight of 388.75 . Its molecular formula is C12H12ClF3N2O5S .
- Related Compounds A related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, has been investigated for potential anti-bacterial activity, inhibition of sunflower seedling development, and antinociceptive properties . It has also been used as an intermediate in the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine- 2,6-diylidene)dimalononitriles .
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Potential Applications Based on Structural Similarities and Reported Uses:
- Pharmaceutical Research: The presence of a trifluoromethylphenyl group and a carbamoyl moiety suggests potential applications in pharmaceutical research . Compounds containing these groups are often explored for their biological activities .
- Enzyme Inhibition: Benzenesulfonamide derivatives (similar in structure due to the sulfonamide group) have been reported as effective carbonic anhydrase inhibitors . This suggests that this compound might have similar inhibitory properties .
- Antimicrobial/Antinociceptive Properties: Given that a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, has demonstrated potential antibacterial and antinociceptive properties, this compound could be investigated for similar applications .
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Relevance of Related Compounds:
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate: This compound is related to the control of disorders and angiogenesis and/hyper-proliferation, for example, in tumor growth and cancer .
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Used following a procedure for the preparation of 3-chloro-4-trifluoromethylaniline, which is relevant in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid include:
- 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)phenyl]butanoic acid
- 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]pentanoic acid
- 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a carbamoyl group, a sulfonamide moiety, and a butanoic acid backbone, which contribute to its biological properties. The presence of the trifluoromethyl and chloro substituents on the benzene ring enhances its lipophilicity and potentially improves its interaction with biological targets.
Research indicates that compounds similar to this compound often act as enzyme inhibitors or modulators. Specifically, it has been noted that sulfonamide derivatives can inhibit enzymes involved in critical pathways such as angiogenesis and tumor growth. For instance, compounds with similar structures have been reported to inhibit Raf kinase, an important target in cancer therapy .
Antitumor Activity
Several studies have highlighted the antitumor potential of sulfonamide derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the antitumor activity by increasing the compound's reactivity towards biological targets .
Inhibition of Angiogenesis
Inhibitors of angiogenesis are crucial in cancer treatment as they prevent tumor growth by limiting blood supply. The compound's ability to inhibit angiogenic pathways has been suggested through studies demonstrating its effect on endothelial cell proliferation and migration .
Antimicrobial Activity
Sulfonamide compounds are well-known for their antimicrobial properties. Research has shown that similar compounds exhibit significant antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial folate synthesis pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against A-431 and Jurkat cell lines. For instance, a derivative with a trifluoromethyl group showed an IC50 value lower than 10 µM, indicating potent antitumor activity .
Case Study 2: Antimicrobial Activity
In another investigation, several sulfonamide derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results revealed that compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics like norfloxacin.
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid?
- Methodological Answer : The synthesis typically involves sequential sulfonamidation and carbamoylation reactions. Key intermediates like 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (derived from 4-chloro-3-(trifluoromethyl)aniline, as in ) are reacted with a butanoic acid backbone. Carbamoyl groups are introduced via urea-forming reactions using carbodiimides or isocyanates. Friedel-Crafts acylation () may optimize aromatic substitutions. Purification often employs recrystallization or preparative HPLC, with progress monitored via LC-MS ( ).
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and sulfonamide conformation. Anisotropic displacement parameters are visualized via WinGX/ORTEP ( ).
- Spectroscopy : H/C NMR confirms substituent positions, while IR identifies carbamoyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350/1150 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight ( ).
Q. What pharmacological targets are associated with this compound?
- Methodological Answer : The 4-chloro-3-(trifluoromethyl)phenyl motif (common in kinase inhibitors like Sorafenib, ) suggests potential kinase inhibition. Researchers use competitive binding assays (e.g., ATP-binding site displacement in tyrosine kinases) and enzymatic activity screens (e.g., IC determination via fluorescence polarization). Molecular docking (e.g., AutoDock Vina) models interactions with targets like VEGFR or PDGFR ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?
- Methodological Answer :
- Refinement of docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model trifluoromethyl group interactions.
- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (/), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Compare with Density Functional Theory (DFT) calculations for electronic structure alignment ( ).
- Crystallographic evidence : Co-crystallize the compound with its target protein and refine using SHELXL to identify key hydrogen bonds or π-stacking interactions ( ).
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the carbamoyl group with a heterocyclic ring (e.g., oxadiazole, ) to reduce amide hydrolysis.
- Pro-drug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance permeability, with in vitro hydrolysis assays verifying activation ().
- Microsomal stability assays : Use liver microsomes (human/rat) to quantify half-life () and identify metabolic hotspots via LC-MS/MS metabolite profiling ( ).
Q. How are crystallographic data discrepancies addressed when refining the compound’s structure?
- Methodological Answer :
- SHELXL refinement : Apply restraints for disordered trifluoromethyl groups and anisotropic displacement parameters. Use the R1 factor and goodness-of-fit (GoF) to evaluate model accuracy ( ).
- Twinned data correction : For crystals with twinning (common with bulky substituents), employ SHELXD for dual-space solution and TWINLAW to refine twin fractions ( ).
- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids ( ).
Data Analysis and Experimental Design
Q. How to design SAR studies for analogs of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied sulfonamide substituents (e.g., 3-fluoro vs. 4-methyl) and evaluate potency via dose-response curves.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (trifluoromethyl group) ( ).
- Statistical analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity ( ).
Q. What analytical techniques validate the compound’s purity in complex matrices?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Confirm purity >98% via area normalization.
- NMR spiking : Add a known impurity (e.g., unreacted aniline intermediate) to confirm absence in the final product ( ).
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (tolerance: ±0.4%) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
